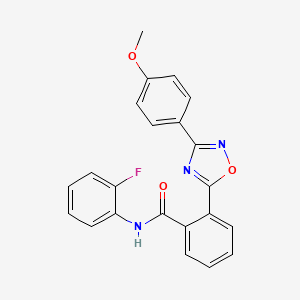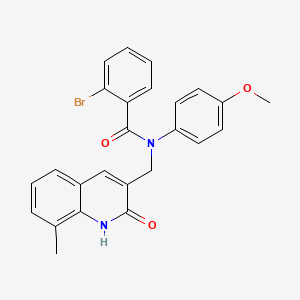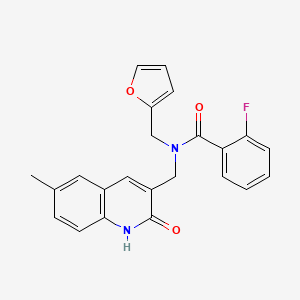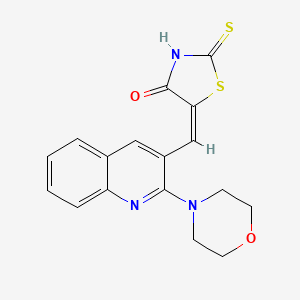
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide, also known as HQMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. HQMMA belongs to the class of compounds known as carboxamides, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide has also been found to inhibit the activity of various kinases and receptors that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, inhibit the growth and proliferation of cancer cells, and improve cognitive function in animal models of neurodegenerative diseases. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide has also been found to exhibit antioxidant properties, which may contribute to its beneficial effects in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide in lab experiments include its wide range of biological activities, its potential applications in the development of new drugs, and its relatively low toxicity. However, the limitations of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide. These include the development of new synthetic methods for the production of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide, the identification of new biological targets for N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide, and the evaluation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide involves a multi-step process that requires the use of various reagents and catalysts. The most commonly used method for the synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 4-methoxyphenylcyclohexanamine in the presence of a suitable catalyst. The resulting product is then treated with a carboxylic acid derivative to yield N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-29-21-13-11-20(12-14-21)26(24(28)17-7-3-2-4-8-17)16-19-15-18-9-5-6-10-22(18)25-23(19)27/h5-6,9-15,17H,2-4,7-8,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHKEPFYRSRKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

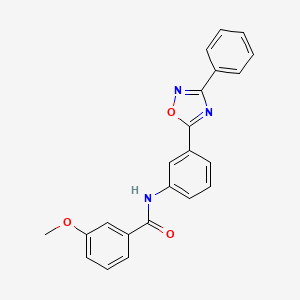

![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)
![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)
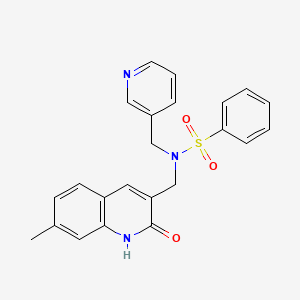
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)
